Yakuchinone-A

Catalog No.
S547498
CAS No.
78954-23-1
M.F
C20H24O3
M. Wt
312.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Yakuchinone-A

CAS Number

78954-23-1

Product Name

Yakuchinone-A

IUPAC Name

1-(4-hydroxy-3-methoxyphenyl)-7-phenylheptan-3-one

Molecular Formula

C20H24O3

Molecular Weight

312.4 g/mol

InChI

InChI=1S/C20H24O3/c1-23-20-15-17(12-14-19(20)22)11-13-18(21)10-6-5-9-16-7-3-2-4-8-16/h2-4,7-8,12,14-15,22H,5-6,9-11,13H2,1H3

InChI Key

TXELARZTKDBEKS-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CCC(=O)CCCCC2=CC=CC=C2)O

Solubility

Soluble in DMSO

Synonyms

1-(4'-hydroxy-3'-methoxyphenyl)-7-phenyl-3-heptanone, yakuchinone-A

Canonical SMILES

COC1=C(C=CC(=C1)CCC(=O)CCCCC2=CC=CC=C2)O

Description

The exact mass of the compound Yakuchinone-A is 312.1725 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Catechols - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Yakuchinone-A is a naturally occurring diarylheptanoid compound found in Alpinia oxyphylla Miq, a plant traditionally used in East Asian medicine []. Scientific research suggests Yakuchinone-A possesses a range of potential health benefits, making it an intriguing subject for further investigation. Here, we'll delve into its various scientific research applications:

Anti-inflammatory Properties

One of the most studied applications of Yakuchinone-A is its anti-inflammatory potential. Studies have shown it can inhibit the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which play a key role in the inflammatory response []. This suggests Yakuchinone-A might be beneficial in managing conditions like arthritis and inflammatory bowel disease.

Anti-cancer Effects

Research also indicates Yakuchinone-A may have anti-tumor properties. Studies have observed it can suppress the growth of various cancer cell lines, including melanoma, breast, lung, and colorectal cancers []. Further investigation is needed to understand the underlying mechanisms and potential therapeutic applications.

Antioxidant Activity

Yakuchinone-A exhibits antioxidant properties, which can help protect cells from damage caused by free radicals. This could be relevant for preventing or managing diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular disease [].

Other Potential Applications

Scientific research is exploring Yakuchinone-A's potential applications in other areas. Studies suggest it may have antibacterial properties and offer protection against gastric ulcers []. Additionally, researchers are investigating the possibility of using Yakuchinone-A derivatives as leads for developing new drugs [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.6

Exact Mass

312.1725

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2X58Y9JC7L

Other CAS

78954-23-1

Wikipedia

1-(4'-hydroxy-3'-methoxyphenyl)-7-phenyl-3-heptanone

Dates

Modify: 2023-07-15
1: Zhang Q, Cui C, Chen CQ, Hu XL, Liu YH, Fan YH, Meng WH, Zhao QC. Anti-proliferative and pro-apoptotic activities of Alpinia oxyphylla on HepG2 cells through ROS-mediated signaling pathway. J Ethnopharmacol. 2015 Jul 1;169:99-108. doi: 10.1016/j.jep.2015.03.073. Epub 2015 Apr 16. PubMed PMID: 25891473.
2: Yuan Y, Tan YF, Xu P, Li H, Li YH, Chen WY, Zhang JQ, Chen F, Huang GJ. Izalpinin from fruits of Alpinia oxyphylla with antagonistic activity against the rat bladder contractility. Afr J Tradit Complement Altern Med. 2014 Jun 4;11(4):120-5. eCollection 2014. PubMed PMID: 25392590; PubMed Central PMCID: PMC4202406.
3: Chen F, Li HL, Tan YF, Li YH, Lai WY, Guan WW, Zhang JQ, Zhao YS, Qin ZM. Identification of known chemicals and their metabolites from Alpinia oxyphylla fruit extract in rat plasma using liquid chromatography/tandem mass spectrometry (LC-MS/MS) with selected reaction monitoring. J Pharm Biomed Anal. 2014 Aug;97:166-77. doi: 10.1016/j.jpba.2014.04.037. Epub 2014 May 10. PubMed PMID: 24879483.
4: Chen F, Li HL, Tan YF, Guan WW, Zhang JQ, Li YH, Zhao YS, Qin ZM. Different accumulation profiles of multiple components between pericarp and seed of Alpinia oxyphylla capsular fruit as determined by UFLC-MS/MS. Molecules. 2014 Apr 10;19(4):4510-23. doi: 10.3390/molecules19044510. PubMed PMID: 24727421.
5: Chen F, Li HL, Tan YF, Guan WW, Li YH, Zhang JQ. Validated method to measure yakuchinone A in plasma by LC-MS/MS and its application to a pharmacokinetic study in rats. Chem Cent J. 2014 Jan 14;8(1):2. doi: 10.1186/1752-153X-8-2. PubMed PMID: 24422995; PubMed Central PMCID: PMC3896807.
6: Lin RJ, Yen CM, Chou TH, Chiang FY, Wang GH, Tseng YP, Wang L, Huang TW, Wang HC, Chan LP, Ding HY, Liang CH. Antioxidant, anti-adipocyte differentiation, antitumor activity and anthelmintic activities against Anisakis simplex and Hymenolepis nana of yakuchinone A from Alpinia oxyphylla. BMC Complement Altern Med. 2013 Sep 26;13:237. doi: 10.1186/1472-6882-13-237. PubMed PMID: 24070160; PubMed Central PMCID: PMC3879407.
7: Chen F, Li HL, Li YH, Tan YF, Zhang JQ. Quantitative analysis of the major constituents in Chinese medicinal preparation SuoQuan formulae by ultra fast high performance liquid chromatography/quadrupole tandem mass spectrometry. Chem Cent J. 2013 Jul 30;7(1):131. doi: 10.1186/1752-153X-7-131. PubMed PMID: 23899222; PubMed Central PMCID: PMC3733971.
8: Bian QY, Wang SY, Xu LJ, Chan CO, Mok DK, Chen SB. Two new antioxidant diarylheptanoids from the fruits of Alpinia oxyphylla. J Asian Nat Prod Res. 2013;15(10):1094-9. doi: 10.1080/10286020.2013.816297. Epub 2013 Jul 22. PubMed PMID: 23869536.
9: Zhang J, Wang S, Li Y, Xu P, Chen F, Tan Y, Duan J. Anti-diarrheal constituents of Alpinia oxyphylla. Fitoterapia. 2013 Sep;89:149-56. doi: 10.1016/j.fitote.2013.04.001. Epub 2013 Apr 12. PubMed PMID: 23583435.
10: Qing ZJ, Yong W, Hui LY, Yong LW, Long LH, Ao DJ, Xia PL. Two new natural products from the fruits of Alpinia oxyphylla with inhibitory effects on nitric oxide production in lipopolysaccharide-activated RAW264.7 macrophage cells. Arch Pharm Res. 2012 Dec;35(12):2143-6. doi: 10.1007/s12272-012-1211-7. Epub 2012 Dec 21. PubMed PMID: 23263808.
11: Xu J, Tan N, Zeng G, Han H, Huang H, Ji C, Zhu M, Zhang Y. [Studies on chemical constituents in fruit of Alpinia oxyphylla]. Zhongguo Zhong Yao Za Zhi. 2009 Apr;34(8):990-3. Chinese. PubMed PMID: 19639783.
12: Chun KS, Park KK, Lee J, Kang M, Surh YJ. Inhibition of mouse skin tumor promotion by anti-inflammatory diarylheptanoids derived from Alpinia oxyphylla Miquel (Zingiberaceae). Oncol Res. 2002;13(1):37-45. PubMed PMID: 12201673.
13: Chun KS, Kang JY, Kim OH, Kang H, Surh YJ. Effects of yakuchinone A and yakuchinone B on the phorbol ester-induced expression of COX-2 and iNOS and activation of NF-kappaB in mouse skin. J Environ Pathol Toxicol Oncol. 2002;21(2):131-9. PubMed PMID: 12086399.
14: Miyazawa M, Nakamura Y, Ishikawa Y. Insecticidal diarylheptanoid from Alpinia oxyphylla against larvae of Drosophila melanogaster. Nat Prod Lett. 2001;15(1):75-9. PubMed PMID: 11547427.
15: Surh Y. Molecular mechanisms of chemopreventive effects of selected dietary and medicinal phenolic substances. Mutat Res. 1999 Jul 16;428(1-2):305-27. Review. PubMed PMID: 10518003.
16: Chun KS, Sohn Y, Kim HS, Kim OH, Park KK, Lee JM, Moon A, Lee SS, Surh YJ. Anti-tumor promoting potential of naturally occurring diarylheptanoids structurally related to curcumin. Mutat Res. 1999 Jul 16;428(1-2):49-57. PubMed PMID: 10517978.
17: Shirota S, Miyazaki K, Aiyama R, Ichioka M, Yokokura T. Tyrosinase inhibitors from crude drugs. Biol Pharm Bull. 1994 Feb;17(2):266-9. PubMed PMID: 8205125.
18: Kiuchi F, Iwakami S, Shibuya M, Hanaoka F, Sankawa U. Inhibition of prostaglandin and leukotriene biosynthesis by gingerols and diarylheptanoids. Chem Pharm Bull (Tokyo). 1992 Feb;40(2):387-91. PubMed PMID: 1606634.
19: Kimura I, Pancho LR, Shiori T, Kimura M. Suppression of spontaneous calcium spikes and contraction in isolated portal veins of mice by gingerols and chemically related compounds. Jpn J Pharmacol. 1988 Oct;48(2):257-62. PubMed PMID: 3210448.
20: Flynn DL, Rafferty MF, Boctor AM. Inhibition of 5-hydroxy-eicosatetraenoic acid (5-HETE) formation in intact human neutrophils by naturally-occurring diarylheptanoids: inhibitory activities of curcuminoids and yakuchinones. Prostaglandins Leukot Med. 1986 Jun;22(3):357-60. PubMed PMID: 3460103.

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